5,5-Diethoxypent-3-yn-2-amine
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Overview
Description
5,5-Diethoxypent-3-yn-2-amine is an organic compound characterized by the presence of an amine group attached to a pentynyl chain with two ethoxy groups. This compound is of interest due to its unique structure, which combines alkyne and amine functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-3-yn-2-amine typically involves the reaction of 5,5-Diethoxypent-3-yn-2-one with an appropriate amine source. One common method is the reductive amination of 5,5-Diethoxypent-3-yn-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxypent-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the alkyne group can yield saturated amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Diethoxypent-3-yn-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diethoxypent-3-yn-2-amine involves its interaction with various molecular targets, depending on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5,5-Diethoxypent-3-yn-2-one: A precursor in the synthesis of 5,5-Diethoxypent-3-yn-2-amine.
5,5-Dimethoxypent-3-yn-2-amine: A structurally similar compound with methoxy groups instead of ethoxy groups.
Pent-3-yn-2-amine: A simpler analog without the ethoxy groups.
Uniqueness
The presence of ethoxy groups also imparts specific chemical properties that can be advantageous in certain synthetic and industrial processes .
Properties
IUPAC Name |
5,5-diethoxypent-3-yn-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-11-9(12-5-2)7-6-8(3)10/h8-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPZPDNZSSWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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